molecular formula C26H42O9 B2432162 Grayanoside B CAS No. 70474-75-8

Grayanoside B

Cat. No.: B2432162
CAS No.: 70474-75-8
M. Wt: 498.613
InChI Key: ANXMAYKAWZAHMB-CMCDTBIBSA-N
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Description

Grayanoside B is a diterpenoid glycoside that belongs to the class of grayanoids, which are naturally occurring compounds found exclusively in plants of the Ericaceae family. These compounds are known for their complex structures and significant biological activities, including toxicity. This compound, like other grayanoids, is primarily found in the genera Rhododendron, Pieris, Leucothoe, Craibiodendron, Lyonia, and Kalmia .

Scientific Research Applications

Grayanoside B has been the subject of extensive scientific research due to its unique structure and biological activities. Some of its applications include:

Mechanism of Action

Grayanoids are known to bind to sodium channels in cell membranes, thereby increasing the permeability of sodium ions and inhibiting inactivation of sodium channels . The symptoms of grayanoid intoxication include dizziness, weakness, excessive perspiration, hypersalivation, vomiting, paraesthesia, hypotension, and atrial-ventricular block .

Safety and Hazards

Grayanoids are known to be highly toxic components . The first grayanoid, grayanotoxin I, was reported to have an LD 50 value of 3.5 mg/kg on mice (subcutaneously) . Its toxic effects have been proved to be initiated by binding to sodium channels in cell membranes .

Future Directions

Grayanoids have been the topic of research in many phytochemical and pharmacological laboratories due to their complex structures and fascinating bioactivities . Their bioactivities along with the unusual polycyclic structures have inspired a number of groups to undertake research in this field . Future research may focus on further understanding the complex structures and bioactivities of grayanoids, including Grayanoside B.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Grayanoside B involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes glycosylation reactions where a sugar moiety is attached to the diterpenoid core. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the glycosylation process. For example, the use of Lewis acids as catalysts and solvents like dichloromethane can be common in these reactions .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its complex structure and the difficulty in obtaining high yields. extraction from natural sources, such as the leaves and twigs of Rhododendron species, remains a primary method. The extraction process involves the use of organic solvents like ethanol or methanol, followed by purification steps such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Grayanoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Grayanoside B is unique among grayanoids due to its specific glycosylation pattern and the presence of certain functional groups. Similar compounds include:

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,3R,4R,6S,8S,10R,13R,14R)-3,4,14-trihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O9/c1-12-14-6-5-13-8-25(14,11-24(13,4)32)9-17(28)26(33)15(12)7-18(23(26,2)3)35-22-21(31)20(30)19(29)16(10-27)34-22/h13-22,27-33H,1,5-11H2,2-4H3/t13-,14+,15+,16-,17-,18+,19-,20+,21-,22+,24-,25-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXMAYKAWZAHMB-CMCDTBIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2C1(C(CC34CC(CCC3C2=C)C(C4)(C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@]23C[C@H]1CC[C@H]2C(=C)[C@@H]4C[C@@H](C([C@]4([C@@H](C3)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70474-75-8
Record name Grayanoside-b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRAYANOSIDE-B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H6FZG4L2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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